N-1,3-benzothiazol-2-yl-4-(1-piperidinylsulfonyl)benzamide
Overview
Description
N-1,3-benzothiazol-2-yl-4-(1-piperidinylsulfonyl)benzamide, commonly known as BZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZP is a member of the benzamide class of compounds and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BZP is not fully understood, but it is believed to act on various cellular pathways involved in cell growth and proliferation. BZP has been found to inhibit the activity of certain enzymes involved in cell growth, leading to a decrease in cell proliferation.
Biochemical and Physiological Effects:
BZP has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth, leading to a decrease in cell proliferation. Additionally, BZP has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the advantages of using BZP in lab experiments is its potential use as a new antimicrobial agent. Additionally, BZP has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. However, one limitation of using BZP in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects on different cell types.
Future Directions
There are several future directions for the study of BZP. One potential direction is the further investigation of its antimicrobial properties, with the goal of developing new antimicrobial agents. Additionally, the study of BZP's effects on cancer cells could lead to the development of new cancer treatments. Finally, the elucidation of BZP's mechanism of action could lead to a better understanding of cell growth and proliferation, with potential implications for the treatment of various diseases.
Scientific Research Applications
BZP has been studied for its potential use in various scientific research applications. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, BZP has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c23-18(21-19-20-16-6-2-3-7-17(16)26-19)14-8-10-15(11-9-14)27(24,25)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13H2,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHAEVUDCJFQSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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